molecular formula C25H21FN2O3S B12479307 N~2~-(4-fluorobenzyl)-N-naphthalen-1-yl-N~2~-(phenylsulfonyl)glycinamide

N~2~-(4-fluorobenzyl)-N-naphthalen-1-yl-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B12479307
M. Wt: 448.5 g/mol
InChI Key: OEUZGMSIHJNLJT-UHFFFAOYSA-N
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Description

N~2~-(4-fluorobenzyl)-N-naphthalen-1-yl-N~2~-(phenylsulfonyl)glycinamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a glycinamide backbone substituted with a 4-fluorobenzyl group, a naphthalen-1-yl group, and a phenylsulfonyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-fluorobenzyl)-N-naphthalen-1-yl-N~2~-(phenylsulfonyl)glycinamide typically involves multi-step organic reactions. One common approach is to start with glycine derivatives and introduce the substituents through a series of nucleophilic substitution and coupling reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of N2-(4-fluorobenzyl)-N-naphthalen-1-yl-N~2~-(phenylsulfonyl)glycinamide may involve large-scale reactors and automated processes to handle the complex synthesis. The use of continuous flow chemistry and advanced purification techniques, such as chromatography, ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

N~2~-(4-fluorobenzyl)-N-naphthalen-1-yl-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N~2~-(4-fluorobenzyl)-N-naphthalen-1-yl-N~2~-(phenylsulfonyl)glycinamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-(4-fluorobenzyl)-N-naphthalen-1-yl-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamide
  • N~2~-(4-fluorobenzyl)-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide
  • N~2~-(4-fluorobenzyl)-N~2~-(methylsulfonyl)glycinamide

Uniqueness

N~2~-(4-fluorobenzyl)-N-naphthalen-1-yl-N~2~-(phenylsulfonyl)glycinamide stands out due to its combination of substituents, which confer unique chemical and biological properties

Properties

Molecular Formula

C25H21FN2O3S

Molecular Weight

448.5 g/mol

IUPAC Name

2-[benzenesulfonyl-[(4-fluorophenyl)methyl]amino]-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C25H21FN2O3S/c26-21-15-13-19(14-16-21)17-28(32(30,31)22-9-2-1-3-10-22)18-25(29)27-24-12-6-8-20-7-4-5-11-23(20)24/h1-16H,17-18H2,(H,27,29)

InChI Key

OEUZGMSIHJNLJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)F)CC(=O)NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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